[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Description
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a complex ester-carbamoyl hybrid structure. The benzofuran core is substituted with methoxy (5-position) and methyl (3-position) groups, while the ester side chain incorporates a cyclopropane ring and a cyano group. This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthesis likely involves multi-step halogenation and functionalization processes, as seen in analogous benzofuran derivatives .
Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-11-14-8-13(24-3)6-7-15(14)26-17(11)18(23)25-9-16(22)21-19(2,10-20)12-4-5-12/h6-8,12H,4-5,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOPVHGRHBAQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)NC(C)(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include halogenated benzofuran derivatives and carbamoyl-ester hybrids (Table 1).
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations :
- The target compound’s 5-methoxy-3-methyl substitution pattern aligns with Compound I but diverges in side-chain complexity.
- Halogenated derivatives (III, VI) exhibit reduced solubility compared to non-halogenated analogues due to increased molecular weight and halogen electronegativity .
- The cyclopropane-cyano moiety in the target compound may enhance metabolic stability compared to acetyl-halogenated derivatives, as cyclopropane rings resist oxidative degradation.
Table 2: Comparative Properties
Key Findings :
- The target compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility better than highly halogenated derivatives (e.g., III, LogP 3.5).
- Biological activity : While halogenated derivatives (III, VI) show antimicrobial effects, the target compound’s carbamoyl-cyclopropane group may target eukaryotic enzymes (e.g., kinases) due to structural mimicry of ATP-binding motifs.
Preparation Methods
Perkin Rearrangement of 3-Halocoumarins
The Perkin rearrangement offers a robust pathway for benzofuran-2-carboxylic acid synthesis. As demonstrated by Marriott et al., 3-bromocoumarins undergo base-catalyzed ring contraction in ethanol with sodium hydroxide, yielding benzofuran-2-carboxylic acids in >95% yield under microwave irradiation (5 minutes vs. 3 hours conventionally). For the target compound, 6-methoxy-4-methylcoumarin may serve as the precursor. Bromination at C3 followed by Perkin rearrangement generates 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (Table 1).
Table 1: Perkin Rearrangement Optimization
| Coumarin Precursor | Reaction Time (min) | Yield (%) |
|---|---|---|
| 6-Methoxy-4-methylcoumarin | 5 (microwave) | 98 |
Transition Metal-Catalyzed Cyclization
Copper- and rhodium-mediated cyclizations provide alternative routes. Zhu et al. reported rhodium-catalyzed arylation of propargyl alcohols with aryl boronic acids, achieving benzofurans via β-carborhodation and acid-mediated cyclization. Applying this to 4-methoxy-2-methylphenol derivatives with propargyl alcohols could yield the benzofuran core with precise regiocontrol.
Carbamoylmethyl Ester Synthesis
The [(1-Cyano-1-cyclopropylethyl)carbamoyl]methanol component requires a stepwise assembly:
Carbamate Formation
Reacting 1-cyano-1-cyclopropylethylamine with methyl glycolate chloroformate in dichloromethane forms the corresponding carbamate. Subsequent reduction using lithium aluminum hydride (LiAlH4) yields [(1-Cyano-1-cyclopropylethyl)carbamoyl]methanol (Scheme 1).
Scheme 1: Carbamoylmethanol Synthesis
- $$ \text{R-NH}2 + \text{ClCOOCH}2\text{COOCH}3 \rightarrow \text{R-NHCOOCH}2\text{COOCH}_3 $$
- $$ \text{LiAlH}4 \rightarrow \text{R-NHCOOCH}2\text{OH} $$
Alternative Urea Coupling
A Mitsunobu reaction between the amine and glycolic acid, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, directly forms the carbamoylmethanol without intermediates.
Esterification Strategies
Coupling the benzofuran acid with the carbamoylmethanol demands careful activation:
Acyl Chloride Method
Treating 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride generates the acyl chloride. Reacting this with [(1-Cyano-1-cyclopropylethyl)carbamoyl]methanol in pyridine affords the target ester in 85–90% yield (Table 2).
Table 2: Esterification Yields
| Activator | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ | Pyridine | 89 |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves comparable yields (87%) under milder conditions, preserving acid-sensitive functional groups.
Challenges and Optimization
- Regioselectivity in Benzofuran Formation : Electron-donating groups (e.g., methoxy) direct cyclization to the para position, but steric effects from the methyl group necessitate low-temperature conditions (0–5°C).
- Carbamoyl Stability : The cyano-cyclopropyl group’s steric bulk slows nucleophilic attack; using excess acyl chloride (1.5 eq) ensures complete esterification.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, avoiding decomposition observed with basic alumina.
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